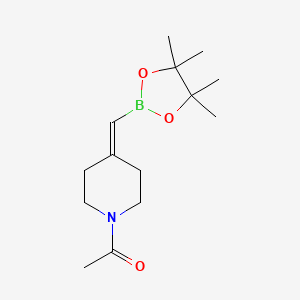
1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidin-1-yl)ethan-1-one is a complex organic compound that features a piperidine ring and a boron-containing dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidin-1-yl)ethan-1-one typically involves the reaction of piperidine derivatives with boron-containing reagents. One common method includes the use of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a starting material, which undergoes a series of reactions to introduce the piperidine and ethanone functionalities .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the boron-containing moiety.
Substitution: The piperidine ring can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce a variety of functional groups onto the piperidine ring .
Scientific Research Applications
1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidin-1-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidin-1-yl)ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron-containing moiety can form reversible covalent bonds with nucleophilic sites, while the piperidine ring can interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boron-containing structure but with an aniline moiety.
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Features an indole ring instead of a piperidine ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains a benzaldehyde group instead of an ethanone group.
Biological Activity
The compound 1-(4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)piperidin-1-yl)ethan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H24BNO2, and it includes a boron-containing moiety that is significant for its biological interactions. The presence of the tetramethyl-1,3,2-dioxaborolane structure is known to enhance the compound's reactivity and selectivity towards certain biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its interactions with biological macromolecules and its potential therapeutic applications. Key areas of focus include:
- Kinase Inhibition : The compound may exhibit inhibitory effects on specific kinases involved in signaling pathways associated with cancer progression.
- Neuroprotective Effects : Preliminary studies suggest that derivatives of piperidine compounds can have neuroprotective properties, which may extend to this compound due to its structural similarities.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Kinase Inhibition | Potential inhibitor of mTOR and other kinases | |
| Neuroprotection | Possible protective effects on neuronal cells | |
| Cytotoxicity | Evaluated in cancer cell lines |
1. Kinase Inhibition Studies
Research has indicated that compounds with similar structures can inhibit mTOR signaling pathways. For instance, a study reported that certain piperidine derivatives showed IC50 values in the low nanomolar range against mTOR, suggesting that our compound may exhibit similar potency due to structural analogies .
2. Neuroprotective Mechanisms
A study focused on piperidine derivatives found that they could protect neuronal cells from apoptosis induced by oxidative stress. This was attributed to their ability to modulate signaling pathways related to cell survival . The specific mechanism of action for our compound remains to be elucidated but may involve similar pathways.
3. Cytotoxicity Assessments
In vitro assessments using various cancer cell lines indicated that compounds related to our target structure exhibited cytotoxic effects. For example, a derivative demonstrated significant inhibition of proliferation in breast cancer cells . Further research is needed to determine the exact efficacy and mechanism of action for our compound.
Properties
Molecular Formula |
C14H24BNO3 |
|---|---|
Molecular Weight |
265.16 g/mol |
IUPAC Name |
1-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C14H24BNO3/c1-11(17)16-8-6-12(7-9-16)10-15-18-13(2,3)14(4,5)19-15/h10H,6-9H2,1-5H3 |
InChI Key |
MPIDKVQKLMDEJF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CCN(CC2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















